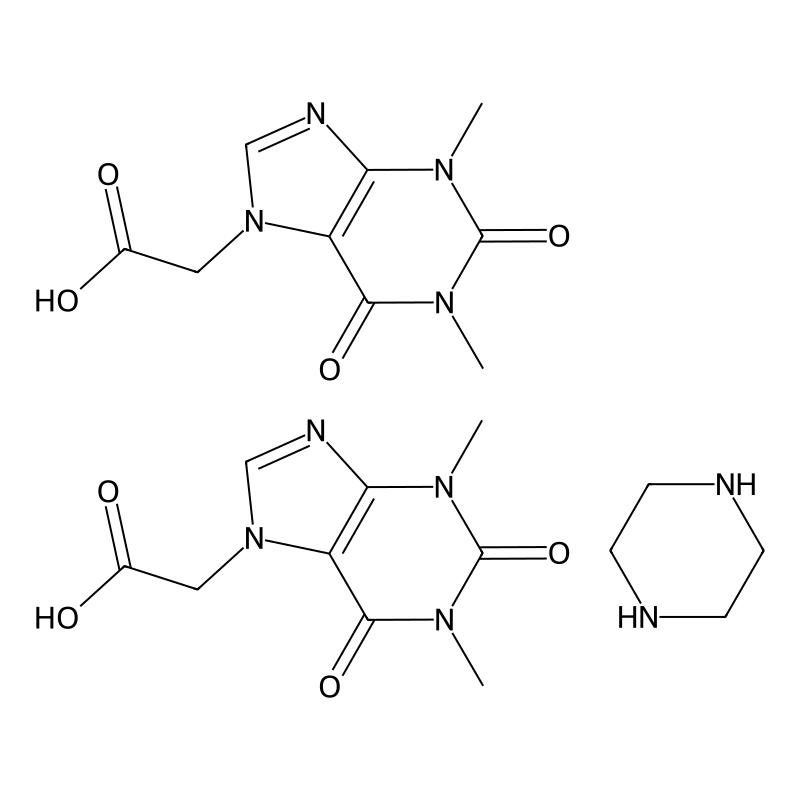

Acefylline Piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Cardiovascular Research

- Lipase Inhibition: Studies have explored the potential of Acefylline Piperazine to inhibit lipoprotein lipase, an enzyme involved in fat metabolism. Inhibiting this enzyme may affect blood fat levels Source: Biosynth, [FA37140 | 18833-13-1 | Acefylline piperazine].

Respiratory Research

- Bronchodilation: Some research suggests Acefylline Piperazine may act as a bronchodilator, relaxing the muscles in the airways, potentially aiding in asthma or chronic obstructive pulmonary disease (COPD) research Source: MedKoo, Acefylline piperazine | CAS# 18833-13-1 (piperazine) | stimulant drug: .

Acefylline piperazine is a compound belonging to the xanthine chemical class, specifically a derivative of theophylline. It is recognized as a stimulant drug that acts primarily as an adenosine receptor antagonist. The molecular formula for acefylline piperazine is combined with piperazine, resulting in a complex structure with a molecular weight of approximately 562.54 g/mol . This compound exhibits bronchodilator effects, making it useful in treating respiratory conditions such as asthma, chronic bronchitis, and emphysema. Unlike its parent compound theophylline, acefylline piperazine has a lower toxicity profile and produces minimal gastric irritation, which enhances its therapeutic applicability .

Additionally, acefylline piperazine may interact with various enzymes and receptors, influencing metabolic pathways and physiological responses. For example, it has been noted to affect intracellular calcium levels and antagonize prostaglandin actions .

The biological activity of acefylline piperazine is primarily attributed to its role as an adenosine receptor antagonist. This action leads to several physiological effects:

- Bronchodilation: It relaxes bronchial smooth muscles, alleviating bronchospasm associated with asthma and other respiratory disorders.

- Stimulation of the Central Nervous System: Acefylline piperazine exhibits stimulant properties that can enhance respiratory drive and myocardial stimulation.

- Diuretic Effects: The compound promotes diuresis, which can be beneficial in managing fluid retention in certain medical conditions .

The synthesis of acefylline piperazine typically involves multi-step organic reactions starting from simpler xanthine derivatives. Common methods include:

- Condensation Reactions: Combining theophylline derivatives with piperazine under controlled conditions to form the desired compound.

- Acylation: Modifying functional groups on the xanthine backbone to enhance solubility and bioactivity.

- Purification Techniques: Utilizing crystallization or chromatography to isolate pure acefylline piperazine from reaction mixtures .

These methods ensure that the final product retains its pharmacological properties while minimizing impurities.

Acefylline piperazine is primarily used in medical settings for its bronchodilator effects. Its applications include:

- Treatment of Respiratory Disorders: Indicated for conditions such as asthma, chronic bronchitis, and emphysema.

- Adjunct Therapy: Used alongside other medications to enhance therapeutic outcomes in respiratory diseases.

- Cosmetic

Research indicates that acefylline piperazine interacts with various pharmacological agents:

- Drug Interactions: It may have altered efficacy when used concurrently with other medications that affect adenosine pathways or renal function.

- Metabolic Studies: Investigations into how acefylline piperazine is metabolized reveal interactions with cytochrome P450 enzymes, which can influence its pharmacokinetics and dynamics .

These interactions necessitate careful consideration when prescribing this compound alongside other therapies.

Acefylline piperazine shares structural and functional similarities with several other compounds in the xanthine class. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Theophylline | Xanthine derivative | Bronchodilator | Higher toxicity; more gastric irritation |

| Caffeine | Xanthine derivative | Stimulant | Central nervous system stimulant; less focused on respiration |

| Aminophylline | Xanthine derivative | Bronchodilator | Combination of theophylline and ethylenediamine; more potent but higher side effects |

| Theobromine | Xanthine derivative | Mild stimulant | Less potent than caffeine; primarily affects cardiovascular system |

Acefylline piperazine stands out due to its lower toxicity and reduced side effects compared to traditional xanthines like theophylline while maintaining effective bronchodilator properties .